molecular formula C14H9FO4 B6356817 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1181609-18-6

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6356817
CAS No.: 1181609-18-6
M. Wt: 260.22 g/mol
InChI Key: VOVVFPCHPJZQED-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a fluorine atom and a methylenedioxy group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process while maintaining environmental and economic efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atom and methylenedioxy group play crucial roles in modulating the compound’s reactivity and interactions with other molecules. These interactions can influence various biological and chemical processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Methylenedioxyphenyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.

    5-Fluoro-2-phenylbenzoic acid: Lacks the methylenedioxy group, which may influence its chemical properties and interactions.

Uniqueness

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the methylenedioxy group

Biological Activity

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C14H9FO4
  • Molecular Weight : 260.22 g/mol
  • Structure : The compound features a fluorine atom at the 5-position and a methylenedioxyphenyl group at the 2-position, which contribute to its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes related to pain and inflammation, which could be leveraged for therapeutic purposes.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of benzoic acid compounds can exhibit significant anti-inflammatory properties. For instance, studies involving similar compounds have shown promising results in inhibiting 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. The structure-activity relationship (SAR) established through these studies suggests that modifications in the compound's structure can enhance its inhibitory potency against inflammatory mediators .

3. Interaction Studies

Interaction studies focusing on binding affinities reveal that this compound can engage with biological targets effectively. These interactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, which are critical for its development as a therapeutic agent .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure CharacteristicsUnique Features
5-Fluoro-2-(3-hydroxyphenyl)benzoic acidHydroxyl group instead of methylenedioxyPotentially enhanced solubility
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acidChlorine atom at para positionDifferent electronic properties
5-Fluoro-2-(2-methoxyphenyl)benzoic acidMethoxy group instead of methylenedioxyAltered lipophilicity impacting activity

This table illustrates how variations in functional groups can lead to significant differences in reactivity and biological activity.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study exploring a series of benzoic acid derivatives found that certain compounds exhibited IC50 values below 1 µM against 5-LOX, indicating strong anti-inflammatory potential. Such findings suggest that modifications similar to those in this compound could yield potent anti-inflammatory agents .
  • Cytotoxicity Assessments : In investigations focusing on lung cancer cells, several benzoxazole derivatives demonstrated selective cytotoxicity at low concentrations. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity to healthy cells .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVVFPCHPJZQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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